Molecular structure and conformation of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one
Molecular structure and conformation of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Understanding the three-dimensional structure and conformational dynamics of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide presents a comprehensive, integrated strategy for the complete structural and conformational elucidation of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one, a flexible molecule featuring a chiral center, a five-membered ring, and multiple rotatable bonds. We outline a synergistic approach that leverages predictive computational modeling to guide targeted experimental validation through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and detailed, field-proven protocols for each stage of the analysis.
Foundational Molecular Architecture
The target molecule, 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one, possesses several key structural features that dictate its conformational landscape. A thorough analysis begins with identifying these elements.
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The Pyrrolidine Ring: As a five-membered heterocycle, the pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain.[3] The puckering is typically described by two primary forms: envelope and twist. The C3-methyl substituent breaks the ring's symmetry and influences the energetic preference for specific puckering modes.
-
Chirality: The methyl group at the C3 position introduces a stereocenter, resulting in (R) and (S) enantiomers. The stereochemistry at this position will have a significant impact on the overall preferred conformation.
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The Propanone Linker: The three-carbon chain connecting the primary amine and the pyrrolidine ring contains two single C-C bonds (Cα-Cβ and Cβ-Cγ) with significant rotational freedom. The dihedral angles around these bonds are critical determinants of the molecule's overall shape.
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The Tertiary Amide Bond: The bond between the carbonyl carbon and the pyrrolidine nitrogen is a tertiary amide. While rotation around this bond is restricted, cis/trans isomerism is theoretically possible, although the trans conformation is overwhelmingly favored energetically in acyclic systems.
The combination of these features results in a complex potential energy surface with multiple low-energy conformers that can coexist in solution. Elucidating this landscape is the primary objective of the workflow described herein.
Part I: Predictive Conformational Mapping via Computational Modeling
Rationale: Before undertaking resource-intensive experimental work, a computational conformational search provides an invaluable map of the molecule's likely shapes. This theoretical approach identifies energetically favorable conformers, whose predicted properties can then be used to design and interpret subsequent experiments. It is a cost-effective strategy to narrow down a vast conformational space to a manageable number of relevant structures.[4]
Detailed Computational Workflow
The following protocol outlines a robust method for performing a thorough conformational analysis using quantum mechanical calculations.
Protocol 1: In Silico Conformational Search and Optimization
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Initial 3D Structure Generation:
-
Construct the 3D structure of the desired enantiomer (e.g., (S)-3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one) using molecular building software such as GaussView.[5]
-
-
Potential Energy Surface Scan:
-
Identify the key rotatable bonds (dihedral angles) critical to the molecule's flexibility: the Cα-Cβ and Cβ-Cγ bonds of the propanone linker.
-
Perform a relaxed potential energy surface scan by systematically rotating one dihedral angle (e.g., from 0° to 360° in 15° increments) while allowing the rest of the molecule's geometry to optimize at each step. This process identifies local minima along that coordinate.[6]
-
Repeat the scan for the second key dihedral angle. For a more exhaustive search, a 2D scan varying both angles simultaneously can be performed, though this is computationally more demanding.
-
-
Geometry Optimization of Conformers:
-
From the potential energy scan, select all unique low-energy structures (local minima).
-
Perform a full geometry optimization on each selected conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This yields more accurate structures and relative energies.
-
-
Frequency Calculations and Thermodynamic Analysis:
-
For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Use the output to calculate the Gibbs free energy of each conformer.
-
-
Boltzmann Population Analysis:
-
Using the calculated Gibbs free energies (ΔG), determine the predicted equilibrium population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This predicts which conformers are most likely to be observed experimentally.
-
Visualization of the Computational Workflow
Caption: Workflow for computational conformational analysis.
Predicted Quantitative Data
The output of this workflow is a set of optimized 3D structures and their predicted relative populations. This data, summarized in a table, forms the basis for comparison with experimental results.
Table 1: Hypothetical Predicted Data for Major Conformers
| Conformer ID | Key Dihedral 1 (°) | Key Dihedral 2 (°) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| Conf-1 | -65.2 | 178.5 | 0.00 | 65.3 |
| Conf-2 | 68.1 | 179.1 | 0.45 | 25.1 |
| Conf-3 | -70.3 | -62.4 | 1.20 | 9.6 |
Note: The data presented is illustrative of the expected output from the computational workflow.
Part II: Experimental Elucidation in Solution
Rationale: While computational methods are predictive, experimental validation is essential. NMR spectroscopy is the most powerful tool for studying the structure and conformation of molecules in the solution phase, which most closely mimics physiological conditions.
Proposed Synthetic Route
To perform experimental studies, the molecule must first be synthesized. A reliable method is standard amide bond formation.
Protocol 2: Synthesis via Amide Coupling
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Protect the Amine: React 3-aminopropanoic acid with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form Boc-β-alanine.
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Activate the Carboxylic Acid: Activate the carboxylic acid of Boc-β-alanine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
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Amide Coupling: React the activated ester with (S)-3-methylpyrrolidine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an appropriate solvent like dimethylformamide (DMF).
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Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, 3-Amino-1-((S)-3-methylpyrrolidin-1-yl)propan-1-one.
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Purification: Purify the final compound using flash column chromatography or recrystallization.
Visualization of the Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Structural Verification and Conformational Analysis by NMR
Rationale: A combination of 1D and 2D NMR experiments will first confirm the chemical structure of the synthesized product and then provide crucial distance and angular restraints to validate the computationally predicted conformational ensemble.[7]
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve a purified sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
Structural Verification (1D and 2D NMR):
-
Acquire a standard ¹H NMR spectrum to identify all proton signals and their multiplicities.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.[9]
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and confirm the connectivity of the propanone chain and pyrrolidine ring.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon, allowing for unambiguous assignment of the carbon skeleton.
-
-
Conformational Analysis (NOESY/ROESY):
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.
-
Analysis: Systematically integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).
-
Comparison: Compare the experimentally observed NOE correlations with the inter-proton distances calculated for each of the computationally predicted low-energy conformers. A strong correlation between the experimental NOE pattern and the distances in a specific conformer (or a population-weighted average of several conformers) provides powerful evidence for its existence in solution.
-
Table 2: Expected Key NOE Correlations for Conformational Assignment
| Interacting Protons | Information Gained |
|---|---|
| Pyrrolidine H2/H5 with Propanone Hα | Defines the orientation of the propanone chain relative to the ring. |
| Pyrrolidine H3 with H2/H4 | Provides insight into the ring puckering conformation. |
| Propanone Hα with Hγ | Differentiates between extended vs. folded conformations of the linker. |
Part III: Definitive Solid-State Structure by X-ray Crystallography
Rationale: Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[10] This structure serves as the ultimate benchmark for validating computational models and provides insight into how intermolecular forces, such as hydrogen bonding, can select for a specific conformer from the solution-state ensemble.
Protocol 4: Single-Crystal X-ray Diffraction
-
Salt Formation and Crystallization:
-
Since the parent molecule is a primary amine, it is often beneficial to form a salt (e.g., a hydrochloride salt by reacting with HCl) to promote crystallinity.[11]
-
Screen for crystallization conditions using various techniques, such as slow evaporation, vapor diffusion, or solvent layering with a range of solvent systems (e.g., methanol/ether, ethanol/hexane).
-
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using standard crystallographic software packages.
-
Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles.
-
-
Analysis:
-
Critically compare the dihedral angles and ring pucker of the solid-state structure with the lowest-energy conformers predicted by the computational workflow.
-
Analyze the crystal packing to identify key intermolecular interactions (e.g., hydrogen bonds involving the primary amine and carbonyl oxygen) that stabilize the observed conformation in the lattice.
-
Integrated Analysis and Conclusion
The true power of this guide lies in the integration of all three parts. The computational analysis provides a predictive framework of possible conformations. NMR spectroscopy then tests these predictions in the relevant solution phase, providing population-weighted structural data. Finally, X-ray crystallography offers a definitive, static picture of a single conformer, serving as a crucial validation point for both theoretical and solution-state studies.
By following this comprehensive workflow, researchers can develop a complete and nuanced understanding of the molecular structure and conformational preferences of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one. This detailed structural knowledge is a critical prerequisite for understanding its biological activity and for the intelligent design of next-generation therapeutics.
References
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How to generate conformers of a flexible molecule. (2020). YouTube. Available at: [Link]
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ResearchGate. (n.d.). The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p... Available at: [Link]
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1H NMR Spectroscopy. (n.d.). Available at: [Link]
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PubChemLite. (n.d.). 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. Available at: [Link]
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MDPI. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Available at: [Link]
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